molecular formula C12H12O3 B3320608 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid CAS No. 125564-50-3

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B3320608
CAS No.: 125564-50-3
M. Wt: 204.22 g/mol
InChI Key: YKPMPPPPIFOHSF-UHFFFAOYSA-N
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Description

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains a ketone group at the 8th position and an acetic acid moiety at the 2nd position.

Preparation Methods

The synthesis of 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthylacetic acid under specific conditions to introduce the tetrahydro functionality. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere . Industrial production methods may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to further hydrogenate the naphthalene ring or to reduce the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.

Scientific Research Applications

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions, particularly those involving aromatic and aliphatic functionalities.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on biological targets and pathways.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone group and the acetic acid moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its partially hydrogenated naphthalene ring, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h4-6H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPMPPPPIFOHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)CC(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
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2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
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2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
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2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 5
2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 6
2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

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